molecular formula C9H9FO3 B6301417 2-Fluoro-4-(methoxymethoxy)benzaldehyde CAS No. 2025821-71-8

2-Fluoro-4-(methoxymethoxy)benzaldehyde

Cat. No.: B6301417
CAS No.: 2025821-71-8
M. Wt: 184.16 g/mol
InChI Key: OQRYNEPADPNWSE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a methoxymethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(methoxymethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-hydroxybenzaldehyde.

    Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: 2-Fluoro-4-(methoxymethoxy)benzoic acid.

    Reduction: 2-Fluoro-4-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

    2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.

    4-Fluoro-2-methoxymethoxybenzaldehyde: Similar structure but with different substitution pattern.

Uniqueness: 2-Fluoro-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRYNEPADPNWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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